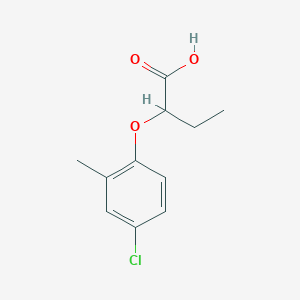
Dimethyl-3,4-Dihydroxythiophen-2,5-dicarboxylat
Übersicht
Beschreibung
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is an organic compound with the molecular formula C8H8O6S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of functional polymers, fluorescent dyes, and coatings.
Wirkmechanismus
Mode of Action
It is known to be a useful reactant for curtius-like rearrangement reactions for the synthesis of 2,5-diamide-substituted five-membered heterocycles based on the thiophene, pyrrole, and furan ring systems .
Biochemical Pathways
It is used as an intermediate in the preparation of alkylenedioxythiophene monomers to obtain electrochromic conducting polymers .
Result of Action
It is known to be used in the synthesis of 2,5-diamide-substituted five-membered heterocycles .
Action Environment
The compound should be stored in a dark place, sealed, and in dry conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is typically synthesized through the oxidation of thiophene derivatives. The process involves the oxidation of thiophene to form 3,4-dihydroxythiophene-2,5-dicarboxylic acid, which is then esterified with methanol to produce the dimethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled oxidation reactions and esterification under optimized conditions to ensure high yield and purity. The reaction is typically carried out in the presence of catalysts and under specific temperature and pressure conditions to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the thiophene ring.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of complex organic molecules and materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxythiophene-2,5-dicarboxylic acid: A precursor in the synthesis of the dimethyl ester.
3,4-Ethylenedioxythiophene (EDOT): A related compound used in the synthesis of conducting polymers.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in organic synthesis and material science .
Eigenschaften
IUPAC Name |
dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O6S/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVINKJCOXPIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325414 | |
| Record name | Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58416-04-9 | |
| Record name | 58416-04-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate important for synthesizing conjugated oligomers?
A1: This compound acts as a crucial starting material for synthesizing oligo(thienylenevinylenes), a class of conjugated oligomers with potential applications in organic electronics. [] Its structure allows for sequential modifications, leading to diverse oligomer structures with tailored properties.
Q2: How does the incorporation of alkoxy groups, enabled by Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, influence the properties of these conjugated oligomers?
A2: The research demonstrates that incorporating alkoxy groups into the oligo(thienylenevinylenes) structure leads to a reduced highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) gap. [] This reduction stems from the electron-donating nature of the alkoxy groups, which influences the electronic properties of the resulting conjugated system.
Q3: Can you provide an example of a specific reaction using Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate that showcases its selectivity?
A3: The research highlights the selective esterification of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate isomers. [] When reacted with a tetrathiafulvalene derivative carrying a carboxylic acid group, only the 3,4-(hydroxymethyl-ethylenedioxy)thiophene isomer undergoes esterification. Interestingly, this selectivity is not observed with less sterically demanding carboxylic acids like lauric acid or benzoic acid. [] This example underscores the importance of steric factors and the specific reactivity of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate isomers in controlling reaction outcomes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-acetamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B186454.png)

![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)








